3-Aminocyclopentanecarboxylic acid

Vue d'ensemble

Description

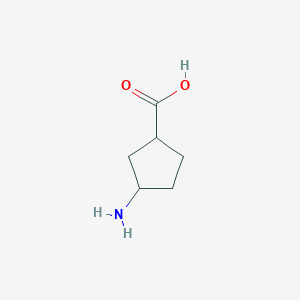

3-Aminocyclopentanecarboxylic acid: is an organic compound with the molecular formula C₆H₁₁NO₂ It consists of a cyclopentane ring substituted with an amino group at the third position and a carboxylic acid group

Mécanisme D'action

Target of Action

It’s known that non-canonical amino acids like 3-aminocyclopentanecarboxylic acid can be incorporated into antimicrobial peptides . These peptides have diverse targets, including cell membranes and metabolic and translational elements .

Mode of Action

In the context of antimicrobial peptides, the compound may interact with its targets to disrupt cell membranes or inhibit metabolic and translational elements .

Biochemical Pathways

The incorporation of non-canonical amino acids into antimicrobial peptides could effectively improve their physicochemical and pharmacological diversity .

Result of Action

In the context of antimicrobial peptides, the compound may cause disruption of cell membranes or inhibition of metabolic and translational elements .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminocyclopentanecarboxylic acid typically involves the following steps:

Cyclopentane Carboxylation: Cyclopentane is carboxylated to form cyclopentanecarboxylic acid.

Amination: The carboxylic acid is then subjected to amination to introduce the amino group at the third position.

One common method involves the use of cyclopentanone as a starting material, which is first converted to cyclopentanecarboxylic acid through oxidation. The carboxylic acid is then aminated using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Oxidation: Large-scale oxidation of cyclopentanone to cyclopentanecarboxylic acid.

Catalytic Amination: Catalytic amination of the carboxylic acid using ammonia or an amine source in the presence of a suitable catalyst to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Aminocyclopentanecarboxylic acid is primarily recognized for its role as a building block in the synthesis of pharmaceuticals. Its structural similarity to natural amino acids makes it particularly valuable in developing drugs for neurological disorders.

Key Applications:

- Neurological Disorders: The compound has been utilized in synthesizing drugs targeting GABA receptors, which are crucial in managing conditions such as epilepsy and anxiety disorders. In a study, it was shown that various GABA analogues, including this compound derivatives, exhibited significant agonistic activity on rat GABA receptors, indicating potential therapeutic applications .

- Cancer Research: The compound is also being investigated for its ability to inhibit specific enzymes involved in cancer progression, showcasing its potential as an anticancer agent .

Biochemical Research

In biochemical studies, this compound serves as a crucial tool for understanding enzyme activity and protein interactions.

Research Insights:

- Enzyme Activity Studies: The compound has been used to probe metabolic pathways and cellular functions. For instance, its derivatives have been employed to study the modulation of enzyme activity through competitive inhibition mechanisms .

- Protein-Protein Interactions: As a building block for peptides and peptidomimetics, it aids in exploring protein interactions essential for cellular signaling pathways .

Material Science

The applications of this compound extend into material science, where it is explored for developing novel polymers and materials.

Material Applications:

- Polymer Development: Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties such as strength and flexibility .

- Coatings and Specialty Materials: Its unique chemical structure allows for the creation of advanced coatings that possess desirable properties like durability and resistance to environmental factors .

Agrochemical Applications

The potential use of this compound in agrochemicals is an emerging area of research.

Agrochemical Insights:

- Herbicides and Pesticides: Investigations are underway to determine how this compound can be utilized in formulating safer and more effective agrochemicals. Its ability to act on specific biological targets makes it a candidate for developing innovative herbicides .

Case Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

Cycloleucine: A non-metabolizable amino acid formed by the cyclization of leucine.

Cyclopentanecarboxylic acid: The parent compound without the amino group.

1-Aminocyclopropanecarboxylic acid: A smaller ring analog with similar functional groups.

Uniqueness

3-Aminocyclopentanecarboxylic acid is unique due to its specific ring size and the position of the amino group, which imparts distinct chemical and biological properties compared to its analogs. Its structure allows for specific interactions and reactivity that are not observed in smaller or larger ring systems .

Activité Biologique

3-Aminocyclopentanecarboxylic acid (3-ACPA) is a cyclic amino acid notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmaceutical chemistry due to its ability to interact with various biological receptors, particularly in the context of neurological disorders. This article delves into the biological activity of 3-ACPA, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and exists in two stereoisomeric forms: (1S,3R)-3-ACPA and (1R,3S)-3-ACPA. The structural distinction between these isomers significantly influences their biological activity and receptor interactions .

Interaction with Glutamate Receptors

One of the primary areas of research surrounding 3-ACPA is its role as a selective agonist for metabotropic glutamate receptors (mGluRs). These receptors are critical in modulating neurotransmitter systems involved in various neurological processes, including anxiety, depression, and neurodegenerative diseases.

- Selectivity : Studies indicate that 3-ACPA selectively modulates glutamate receptor activity without significant off-target effects, making it a candidate for developing therapies with minimal side effects.

- Binding Affinity : Research has shown that 3-ACPA exhibits varying binding affinities depending on its stereochemistry. For instance, (1S,3R)-3-ACPA has been observed to have distinct pharmacological properties compared to its counterpart.

Antimicrobial Activity

In addition to its neurological implications, 3-ACPA has demonstrated antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing antimicrobial agents.

Comparative Activity with Related Compounds

The biological activity of 3-ACPA can be further understood by comparing it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclic amino acid | Selective agonist for mGluRs |

| Cis-3-Aminocyclopentanecarboxylic acid | Cyclic amino acid | Different stereochemistry affecting receptor binding |

| (1S,3R)-3-Aminocyclopentanecarboxylic acid | Stereoisomer | Exhibits distinct biological activity compared to (1R,3S) form |

| Cis-3-Aminocyclohexanecarboxylic acid | Cyclic amino acid | Larger cyclohexane ring alters steric interactions |

Case Studies and Research Findings

Several studies have investigated the biological effects of 3-ACPA:

- GABA Receptor Modulation : A study explored the effects of various GABA analogues on rat GABAC receptors expressed in Xenopus oocytes. It was found that 3-ACPA exhibited significant potency as an agonist, comparable to GABA itself, indicating its potential role in modulating inhibitory neurotransmission .

- Neuroprotective Effects : Research focusing on cognitive enhancement has suggested that derivatives of 3-ACPA may enhance cognitive functions and provide neuroprotection against degenerative processes.

Propriétés

IUPAC Name |

3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328433 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-96-0 | |

| Record name | 3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 3-aminocyclopentanecarboxylic acid and the antibiotic amidinomycin?

A1: this compound is a key structural component of amidinomycin. Specifically, acid hydrolysis of amidinomycin yields this compound and 2-amidinoethylamine. [] This structural relationship suggests a potential biosynthetic link and offers insights into the mechanism of action of amidinomycin.

Q2: How does the stereochemistry of this compound affect its biological activity?

A2: The four stereoisomers of this compound exhibit different biological activities. [, , ] This highlights the importance of stereochemistry in drug design and emphasizes the need to synthesize and evaluate individual isomers when exploring structure-activity relationships.

Q3: Can this compound be used as a building block for larger molecules?

A3: Yes, this compound derivatives, particularly its incorporation into cyclic peptides, have been investigated for potential applications in nanotechnology. [] For example, γ-Acp-based α,γ-cyclohexapeptides have been studied for their ability to form nanotubes with hydrophobic inner cavities, opening possibilities for drug delivery and other applications.

Q4: What are the potential applications of this compound in medicinal chemistry?

A4: this compound serves as an analog of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). [] Researchers have synthesized and studied its isomers to understand their potential as therapeutic agents targeting the GABAergic system. This is particularly relevant for neurological disorders where GABAergic signaling is disrupted.

Q5: Have there been studies investigating the interaction of this compound derivatives with DNA?

A5: Yes, (1R,3R)-3-aminocyclopentanecarboxylic acid has been incorporated into polyamides and its binding affinity and selectivity towards specific DNA sequences have been studied. [] These studies demonstrated the potential of using such modified polyamides as tools for DNA recognition and manipulation, opening avenues for gene therapy and other applications.

Q6: Are there any known methods for the enantioselective synthesis of this compound?

A6: Yes, both enantiomers of cis-3-aminocyclopentanecarboxylic acid can be synthesized from racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. [, ] Additionally, enzymatic asymmetrization offers another route for enantioselective synthesis. [] These methods are crucial for obtaining enantiomerically pure compounds for medicinal chemistry research.

Q7: What is the significance of the 1,2-methyl shift observed during the deamination of a this compound derivative?

A7: The deamination of (–)-3c-amino-1,2,2-trimethylcyclopentane-1r-carboxylic acid revealed a novel 1,2-syn-alkyl shift during the reaction. [] This rearrangement, explained by the formation of a highly reactive unsolvated carbenium ion intermediate, provides insights into the reaction mechanisms associated with this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.